tert-Butyl ((1H-imidazol-2-yl)methyl)carbamate

Description

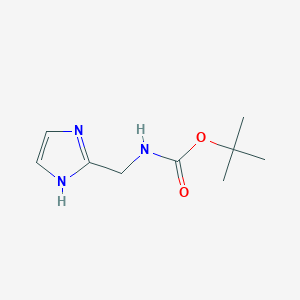

tert-Butyl ((1H-imidazol-2-yl)methyl)carbamate (CAS: 203664-05-5) is a carbamate-protected imidazole derivative with the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . The compound features a tert-butyloxycarbonyl (Boc) group attached via a methylene linker to the 2-position of the 1H-imidazole ring. This structural motif is critical in medicinal chemistry and organic synthesis, where the Boc group serves as a protective moiety for amines, enabling controlled deprotection during multi-step syntheses. The compound is typically stored under inert conditions (2–8°C) to preserve stability .

Properties

IUPAC Name |

tert-butyl N-(1H-imidazol-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-6-7-10-4-5-11-7/h4-5H,6H2,1-3H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUVRSCDAWCEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1H-imidazol-2-yl)methyl)carbamate typically involves the reaction of imidazole derivatives with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Imidazole derivative + tert-butyl chloroformate → this compound + HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1H-imidazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides

Reduction: Dihydroimidazole derivatives

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

tert-Butyl ((1H-imidazol-2-yl)methyl)carbamate is a chemical compound with potential applications in various fields, particularly in medicinal chemistry and drug development. Its structure features a tert-butyl group and an imidazole-containing structure, which may lead to specific enzyme inhibition properties.

Chemical Information

- IUPAC Name: tert-butyl N-(1H-imidazol-2-ylmethyl)carbamate

- Molecular Formula: C9H15N3O2

- Molecular Weight: 197.23 g/mol

- CAS Number: 203664-05-5

Potential Applications

- Medicinal Chemistry: Compounds containing benzo[d]imidazole derivatives are often studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties. tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate, which shares structural similarities, has shown promise in targeting biological pathways, potentially acting as inhibitors or modulators of key enzymes or receptors in disease processes.

- Drug Development: Tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has potential applications in drug development targeting various diseases due to its structural features that may allow specific interactions with biological targets.

- Enzyme Inhibition: The imidazole ring present in tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is a common structural element found in various enzyme inhibitors. The specific combination of a tert-butyl group and an imidazole-containing structure may confer distinct enzyme inhibition properties compared to other similar compounds.

- Research into Biological Target Interactions: Research into the interactions of tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate with biological targets is crucial for understanding its therapeutic potential. Studies may focus on enzyme inhibition, receptor binding, and cellular activity.

- Synthesis of Analogues: It is used in the synthesis of analogues for structure-activity relationship studies .

Interaction Studies

Interaction studies for tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate would typically involve evaluating its binding affinity and selectivity towards specific biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Additionally, cellular assays could provide insights into its efficacy and mechanism of action within biological systems.

Structural Comparison

Several compounds share structural similarities with tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate | Contains chlorine substituent on benzimidazole | Potentially enhanced biological activity due to electron-withdrawing effects |

| Benzimidazole derivatives | Varying substituents on the benzimidazole ring | Diverse pharmacological profiles depending on substituents |

| Other carbamates | Carbamate functional group | Varying biological activities based on structural variations |

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (4-aminopyridin-2-yl)carbamate (CAS: 1266119-48-5)

- Molecular Formula : C₁₀H₁₅N₃O₂

- Key Features :

tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate (CAS: 1383133-23-0)

- Molecular Formula : C₁₂H₁₅N₃O₂

- Key Features: A benzimidazole scaffold fused with a benzene ring, providing increased aromaticity and rigidity. Purity: 95% .

tert-Butyl ((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS: 712275-17-7)

- Molecular Formula : C₁₃H₁₆ClN₃O₂

- Key Features :

tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate (CAS: 917919-51-8)

- Molecular Formula : C₉H₁₃N₃O₃

- Key Features :

Structural and Functional Analysis

Electronic and Steric Effects

- The Boc group in tert-Butyl ((1H-imidazol-2-yl)methyl)carbamate provides steric shielding to the imidazole nitrogen, reducing undesired side reactions. In contrast, the chloro substituent in CAS 712275-17-7 enhances electrophilic aromatic substitution reactivity .

- The formyl group in CAS 917919-51-8 introduces a reactive aldehyde, enabling conjugation with amines or hydrazines, which is absent in the parent compound .

Crystallographic Data

- tert-Butyl 2-(1H-imidazol-1-yl)acetate (a related analog) exhibits a dihedral angle of 80.54° between the imidazole and acetate planes, influencing crystal packing via C–H···O hydrogen bonds . Similar conformational effects are expected in this compound.

Biological Activity

Introduction

tert-Butyl ((1H-imidazol-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 198.24 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an imidazole ring. This structural configuration is known to influence its biological interactions and pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 198.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Mechanism of Action

The biological activity of this compound can be attributed to its interaction with various molecular targets. The imidazole ring is known for its role in enzyme inhibition, particularly in pathways related to cancer and neurodegenerative disorders. The carbamate group also contributes to the compound's biological effects by potentially acting as an anti-cancer agent, antimicrobial, or herbicide .

Inhibition of Enzymatic Activity

Research indicates that compounds containing imidazole structures can inhibit enzymes critical for various biological processes. For instance, studies have shown that this compound may inhibit specific enzymes involved in tumor progression and inflammation.

Antimicrobial Activity

The presence of the carbamate functional group has been associated with diverse biological activities, including antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial activity against various pathogens, although detailed investigations are warranted .

Case Studies

- Anticancer Activity : A study evaluated the effect of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. The findings suggested that this compound could reduce oxidative stress markers and improve neuronal survival in vitro.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Future Directions

Further research is essential to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications will be crucial for developing this compound into a viable pharmaceutical agent.

This compound exhibits promising biological activity through its enzyme inhibition capabilities and potential therapeutic effects against cancer and microbial infections. Continued research will help unlock its full potential in medicinal chemistry and pharmacotherapy.

Q & A

Basic: What are the common synthetic routes for tert-Butyl ((1H-imidazol-2-yl)methyl)carbamate?

Methodological Answer:

The synthesis typically involves coupling imidazole derivatives with tert-butyl carbamate-protected amines. For example, multi-step procedures may include:

- Stepwise Protection : Using tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate synthesis. This is critical to prevent undesired side reactions in subsequent steps .

- Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aromatic or heteroaromatic moieties. For instance, tert-butyl carbamates have been used in Pd₂(dba)₃/BINAP-catalyzed couplings to attach pyridinyl or pyrimidinyl groups .

- Reductive Amination : Employing Fe powder and NH₄Cl in ethanol for nitro-group reduction, as seen in the synthesis of intermediates like tert-butyl ((1-((5-amino-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate .

Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize Boc-group deprotection. Purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) is common .

Basic: How should this compound be handled and stored in laboratory settings?

Methodological Answer:

- Hazard Classification : Classified as corrosive and irritant (GHS Hazard Statements: H303, H313, H333). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic vapors .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced: What strategies are effective for resolving diastereomers or enantiomers during the synthesis of tert-butyl carbamate derivatives?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with hexane/isopropanol mobile phases to separate enantiomers .

- Crystallography : Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) confirms absolute configuration. For example, tert-butyl 2-(1H-imidazol-1-yl)acetate was structurally validated via crystallography, revealing hydrogen-bonding networks critical for stereochemical analysis .

- Dynamic Kinetic Resolution : Employ enzymes or chiral catalysts to favor one enantiomer. For instance, iodolactamization in tert-butyl carbamate syntheses has been used to achieve high enantioselectivity .

Advanced: How can this compound serve as an intermediate in multi-step syntheses of bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates : It is a key precursor in CCR2 antagonists (e.g., tert-butyl ((1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexyl)carbamate), where the Boc group stabilizes amines during iodolactamization .

- Antifungal Agents : Derivatives like tert-butyl-{5-[hydroxy(3-trifluoromethylphenyl)methyl]thiazol-2-yl}carbamate (2f) are synthesized via nucleophilic substitution, with purity confirmed by HR-ESI-MS and ¹H/¹³C NMR .

- BACE2 Inhibitors : Used in anti-diabetic drug candidates, where tert-butyl carbamates act as solubility-enhancing groups. Post-synthetic deprotection (e.g., HCl/MeOH) reveals primary amines for further functionalization .

Advanced: What analytical techniques are critical for characterizing tert-butyl carbamate derivatives, and how are data contradictions addressed?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry and Boc-group integrity. For example, coupling constants (e.g., J = 7.0 Hz in tert-butyl methyl(1-(4-methyloxazol-2-yl)ethyl)carbamate) confirm stereochemistry .

- Mass Spectrometry : HR-ESI-MS validates molecular ions (e.g., m/z 241 [M+H]⁺ for tert-butyl methyl carbamates) and detects impurities. Discrepancies between calculated and observed masses may indicate incomplete Boc protection .

- X-ray Diffraction : Resolves ambiguities in NMR data, such as distinguishing rotational isomers. For instance, crystallography of tert-butyl 2-(1H-imidazol-1-yl)acetate revealed planar imidazole rings and non-covalent interactions .

- Troubleshooting : If spectral data conflicts (e.g., unexpected splitting in NMR), re-examine reaction conditions for unintended deprotection or byproduct formation. Repurification or alternative solvents (e.g., DMF for polar intermediates) may resolve issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.